REACTION_CXSMILES
|
[Si]([O:8][CH2:9][C:10]([CH3:16])([CH3:15])[C:11]([O:13]C)=O)(C(C)(C)C)(C)C.[H-].[Na+].[C:19](#[N:21])[CH3:20]>C1(C)C=CC=CC=1>[OH:8][CH2:9][C:10]([CH3:15])([CH3:16])[C:11](=[O:13])[CH2:20][C:19]#[N:21] |f:1.2|
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
0.409 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.534 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight in a sealed vessel for 6 hours at 90° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
WASH
|
Details
|
rinsed with toluene
|
Type
|
CONCENTRATION
|
Details
|
The toluene filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
the resulting solids were added to 3 N HCl
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
WASH
|
Details
|
the resulting solids were rinsed several times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The DCM was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(C(CC#N)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 mg | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |